3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine
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Overview
Description
3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxy-methyl-pyrazole and a pyrrolidine moiety
Mechanism of Action
Target of Action
Pyrazoles and pyridazines, which are part of the compound’s structure, are known to interact with various biological targets. For instance, pyrazoles have been found to have biological as well as pharmacological activities .
Mode of Action
The mode of action of this compound would depend on its specific targets. For example, some pyrazoles act by inhibiting enzymes or interacting with receptors .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its targets. Pyrazoles, for instance, have been associated with antioxidant, antitumor, and anti-inflammatory activities .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, some pyrazoles have been found to have antioxidant effects, which could protect cells from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrrolidine intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include hydrazines, alkynes, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like NaOCl to form oxidized derivatives.
Reduction: Employing reducing agents to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyridazine ring.
Common Reagents and Conditions
Common reagents include hydrazines, alkynes, and oxidizing agents like NaOCl. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring .
Scientific Research Applications
3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities.
Pyrazole derivatives: Widely studied for their pharmacological properties.
Uniqueness
3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds .
Biological Activity
3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound with potential biological activities. Its unique structure, which combines a pyridazine ring with a methoxy-methyl-pyrazole and pyrrolidine moiety, suggests various applications in medicinal chemistry and pharmacology.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₁N₅O₃ |
Molecular Weight | 331.37 g/mol |
CAS Number | 2549035-64-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of pyrazole and pyrrolidine intermediates, followed by their coupling. Common reagents include hydrazines and various catalysts, with purification techniques such as high-performance liquid chromatography (HPLC) being employed to enhance yield and purity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Research has demonstrated that related compounds can inhibit the proliferation of cancer cell lines. In vitro studies have shown that certain pyrazole derivatives induce apoptosis in human pancreatic and gastric cancer cells, suggesting that this compound may also possess anticancer properties . The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.
Neuroprotective Effects
There is emerging evidence that pyrazole-containing compounds may offer neuroprotective benefits. Studies have indicated that these compounds can elevate levels of gamma-aminobutyric acid (GABA), a neurotransmitter linked to reduced neuronal excitability and enhanced neuroprotection . This suggests potential applications in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study evaluated the effects of a series of pyrazole derivatives on human cancer cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 0.41 µM against CDK5, indicating potent inhibitory activity relevant for cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another study, several pyrazole derivatives were tested against common pathogens. The results indicated that certain compounds displayed minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating strong antimicrobial activity .
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-10-4-5-13(17-16-10)23-11-6-7-20(8-11)15(21)12-9-19(2)18-14(12)22-3/h4-5,9,11H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUMTLOZEBCUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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